5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2,3-dimethylpyrazole with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s photophysical properties are a result of its electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison: 5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its ethenyl group, which imparts distinct chemical and photophysical properties. Compared to other similar compounds, it may exhibit different reactivity and applications, particularly in fields requiring specific light absorption and emission characteristics .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N3/c1-4-9-5-6-13-10(11-9)7(2)8(3)12-13/h4-6H,1H2,2-3H3 |
InChI Key |
MCHUVEWYDMKCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=CN2N=C1C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.